9-Acetylphenanthrene

Description

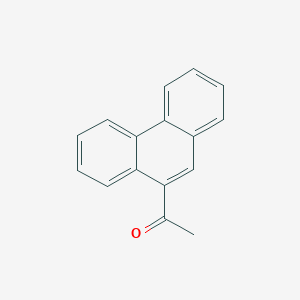

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenanthren-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFAWZBYTTXSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174328 | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-77-2 | |

| Record name | 9-Acetylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acetylphenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Acetylphenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WA3NLH5LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Acetylphenanthrene: A Technical Guide to its Chemical Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical and physical properties of 9-Acetylphenanthrene (CAS No: 2039-77-2). It includes tabulated data for key properties, detailed experimental protocols for its synthesis and analysis, and visualizations of experimental workflows and potential mechanisms of action.

Core Chemical and Physical Properties

This compound is a polycyclic aromatic ketone. Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Identifiers and General Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2039-77-2 | [1] |

| Molecular Formula | C₁₆H₁₂O | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| IUPAC Name | 1-(phenanthren-9-yl)ethanone | [1] |

| Synonyms | Methyl 9-phenanthryl ketone, NSC-15306 | [1] |

| InChI | InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | [1] |

| InChIKey | UIFAWZBYTTXSOG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |[1] |

Table 2: Physical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | White needle-like crystals or powder | [2] |

| Melting Point | 73-74 °C | [3] |

| Boiling Point | 190-200 °C at 2.5 mmHg (0.33 kPa) | [2][4] |

| XLogP3 | 4.1 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 17 | [1] |

| Complexity | 296 |[1] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound. A summary of available spectral information is provided below.

Table 3: Summary of Spectral Data

| Technique | Details | Source |

|---|---|---|

| ¹H NMR | 400 MHz in CDCl₃ | [4] |

| ¹³C NMR | Recorded in CDCl₃ | [4] |

| Infrared (IR) | KBr disc or nujol mull techniques are reported. | [4] |

| GC-MS (EI-B) | Top 5 Peaks (m/z): 205 (99.99), 176 (53.40), 206 (16.80), 151 (16.20), 178 (14.60) | [1] |

| LC-MS (LC-ESI-QFT) | Precursor Ion: 221.0961 ([M+H]⁺); Collision Energy: 35 (nominal); Fragmentation: HCD |[1] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section outlines protocols for the synthesis and analysis of this compound.

This compound can be synthesized via the reaction of 9-cyanophenanthrene with a Grignard reagent, followed by acidic workup.[2]

Materials:

-

Magnesium turnings

-

Anhydrous ether

-

Methyl iodide

-

Anhydrous benzene

-

9-Cyanophenanthrene

-

6 N Hydrochloric acid

-

Dilute sodium bicarbonate solution

-

Ethanol (for recrystallization)

Procedure:

-

Grignard Reagent Preparation: A solution of methyl iodide in anhydrous ether is added slowly to magnesium turnings covered with anhydrous ether under a nitrogen atmosphere to form methylmagnesium iodide.

-

Solvent Exchange: After the Grignard reaction is complete, dry benzene is added, and the ether is removed by distillation.

-

Reaction: 9-Cyanophenanthrene is added to the Grignard reagent in benzene, and the mixture is heated under reflux for 3 hours.

-

Hydrolysis: The reaction mixture is cooled and then hydrolyzed by the slow addition of cold 6 N hydrochloric acid. The mixture is then refluxed for 6-8 hours to ensure complete conversion of the intermediate imine to the ketone.

-

Workup and Purification:

-

Recrystallization: The distilled ketone is recrystallized from ethanol to yield pure this compound as white needles.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS): [1]

-

Instrument: Q Exactive Plus Orbitrap Thermo Scientific

-

Ionization: Electrospray Ionization (ESI)

-

Fragmentation Mode: Higher-energy C-trap dissociation (HCD)

-

Column: Kinetex C18 EVO (2.6 µm, 2.1x50 mm) with a precolumn (2.1x5 mm)

Gas Chromatography-Mass Spectrometry (GC-MS): [1]

-

Instrument: JEOL JMS-DX-300

-

Ionization: Electron Ionization (EI-B)

Visualizations

Diagrams are provided below to illustrate the synthesis workflow and a potential biological mechanism of action.

Biological Activity and Reactivity

While extensive peer-reviewed data on the specific biological activity of this compound is limited, some information is available from chemical suppliers and by analogy to related compounds.

According to technical information from Biosynth, this compound exhibits an affinity for the glucocorticoid receptor. This binding is suggested to inhibit the normal interaction of cortisol with the receptor, thereby preventing the activation of downstream transcriptional responses. The same source also notes that this compound may relax smooth muscle cells, possibly by inhibiting calcium ion release. It is important to note that this information is from a commercial supplier and should be verified through independent, peer-reviewed research.

The phenanthrene scaffold is found in many natural products and synthetic compounds with diverse biological activities. Studies on various phenanthrene derivatives have demonstrated:

-

Cytotoxicity: Many phenanthrenequinones and 9,10-dihydrophenanthrenes isolated from natural sources show significant cytotoxic activity against various human cancer cell lines, including lung, prostate, and breast cancer cells.[5][6]

-

Mitotic Impairment: The related compound 9,10-phenanthrenequinone (9,10-PQ), a common air pollutant, has been shown to exert cytotoxicity by impairing mitotic progression and spindle assembly in HeLa cells, independent of reactive oxygen species (ROS) production.[7][8]

-

Metabolic Effects: Phenanthrene has been observed to inhibit adipogenesis (the formation of fat cells) and decrease the expression of the metabolic regulator PPARγ in 3T3-L1 cells.[9]

These findings highlight the potential for the phenanthrene core structure to be a valuable scaffold in drug discovery, although these specific activities cannot be directly attributed to this compound without further study.

References

- 1. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2039-77-2 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [guidechem.com]

- 5. Cytotoxic phenanthrenequinones and 9,10-dihydrophenanthrenes from Calanthe arisanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of 9,10-Phenanthrenequinone Impairs Mitotic Progression and Spindle Assembly Independent of ROS Production in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Acetylphenanthrene CAS number 2039-77-2

An In-depth Technical Guide to 9-Acetylphenanthrene (CAS Number: 2039-77-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a phenanthrene derivative with potential applications in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a polycyclic aromatic ketone. Its chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2039-77-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₆H₁₂O | [1][2][3][4][5] |

| Molecular Weight | 220.27 g/mol | [1][2][3][4][5] |

| Appearance | White to pale yellow powder/needle-like crystals | [5] |

| Melting Point | 73-74 °C | [7][8] |

| Boiling Point | 405.9 ± 14.0 °C (Predicted) | [5] |

| SMILES | CC(=O)c1cc2ccccc2c3ccccc13 | [7][8][9] |

| InChI | 1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | [7][8][9] |

| InChIKey | UIFAWZBYTTXSOG-UHFFFAOYSA-N | [7][8][9] |

| Purity | Typically ≥97% | [7] |

| Storage | Store at room temperature (10°C - 25°C) in a well-closed container. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Summary | Reference(s) |

| ¹H NMR | Spectra available, typically run at 400 MHz in CDCl₃. | [1][10][11][12][13] |

| ¹³C NMR | Spectra available, typically in CDCl₃. | [1][10][11] |

| Mass Spectrometry (MS) | GC-MS and LC-MS data available. Molecular ion peak at m/z 220. | [1][2][11][13] |

| Infrared (IR) Spectroscopy | FTIR spectra available (KBr disc and nujol mull). | [1][10][11][13][14] |

Synthesis Protocols

This compound can be synthesized through several methods, most notably the Friedel-Crafts acylation of phenanthrene and the Grignard reaction with 9-cyanophenanthrene.

Friedel-Crafts Acylation of Phenanthrene

This is a common method for introducing an acetyl group onto the phenanthrene ring system.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide).

-

Addition of Reactants: Add phenanthrene to the cooled suspension.

-

Acylation: Slowly add acetyl chloride to the reaction mixture while maintaining a low temperature.

-

Reaction: Stir the mixture at room temperature for a specified time.

-

Workup: Quench the reaction by pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Logical Relationship for Synthesis Choice:

Caption: Synthesis method selection for this compound.

Grignard Reaction of 9-Cyanophenanthrene

This method offers a more direct route to this compound.[5]

Experimental Protocol:

-

Grignard Reagent Formation: Prepare a Grignard reagent, such as methylmagnesium iodide, in an appropriate solvent like diethyl ether.

-

Reaction with Nitrile: Add 9-cyanophenanthrene to the Grignard reagent. The reaction is typically stirred under reflux.

-

Hydrolysis: Hydrolyze the intermediate imine with an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to yield the ketone.

-

Workup and Purification: Extract the product with an organic solvent, wash, dry, and purify by distillation under reduced pressure or crystallization. The fraction distilling at 190-200°C (at 0.33kPa) is collected.[5]

Experimental Workflow:

Caption: Grignard synthesis workflow for this compound.

Biological Activity and Potential Applications

While this compound is primarily utilized as a research chemical and an intermediate in organic synthesis, some biological activities have been suggested.[4][]

Phenanthrene derivatives, as a class, have been investigated for a range of biological effects, including anti-inflammatory and anticancer properties.[16][17]

-

Glucocorticoid Receptor Affinity: this compound has been reported to have an affinity for the glucocorticoid receptor, suggesting potential modulation of pathways regulated by this receptor.

-

Smooth Muscle Relaxation: It has also been noted to relax smooth muscle cells, possibly through the inhibition of calcium ion release.

-

Anticancer Potential of Phenanthrene Derivatives: Various phenanthrene derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including colon, epithelial, lung, prostate, and breast cancer cells.[17][18] The specific cytotoxic profile of this compound has not been extensively documented in the reviewed literature.

-

Anti-inflammatory Potential of Phenanthrene Derivatives: Certain phenanthrene derivatives isolated from natural sources have shown anti-inflammatory activity by inhibiting nitric oxide (NO) production and suppressing the expression of inducible NO synthase (iNOS) through the inhibition of MAPK and NF-κB signaling pathways.[16]

Potential Signaling Pathway Involvement (Based on Phenanthrene Derivatives):

Caption: Potential anti-inflammatory signaling pathways of phenanthrenes.

Safety and Handling

This compound is classified as a combustible solid.[8] Standard laboratory safety precautions should be observed when handling this compound.

| Safety Information | Details | Reference(s) |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a type N95 (US) dust mask are recommended. | [8] |

| Hazards | Not classified as a dangerous substance for transport. No carcinogenicity data was found from IARC at levels ≥ 0.1%. | [19] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Take off contaminated clothing and rinse skin with water. Eye Contact: Rinse out with plenty of water. Ingestion: Make the victim drink water (two glasses at most) and consult a doctor if unwell. | [19] |

| Fire Fighting | Use water, foam, carbon dioxide, or dry powder. Combustible, with the possibility of hazardous combustion gases in case of fire. | [19] |

| Handling and Storage | Handle in a well-ventilated area. Keep the container tightly closed and store in a dry place. | [19] |

Conclusion

This compound (CAS 2039-77-2) is a well-characterized compound with established synthesis routes and a solid foundation of spectroscopic data. While its primary current use is in research and as a synthetic intermediate, preliminary information and the broader activities of the phenanthrene class of molecules suggest potential for further investigation in medicinal chemistry, particularly in the areas of anti-inflammatory and anticancer research. This guide provides a foundational resource for professionals working with or considering the use of this compound in their research and development endeavors.

References

- 1. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound CAS#: 2039-77-2 [m.chemicalbook.com]

- 6. This compound 97 2039-77-2 [sigmaaldrich.com]

- 7. This compound 97 2039-77-2 [sigmaaldrich.com]

- 8. This compound 97 2039-77-2 [sigmaaldrich.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. This compound(2039-77-2) 1H NMR [m.chemicalbook.com]

- 12. 1-Naphthaldehyde(66-77-3) 1H NMR [m.chemicalbook.com]

- 13. This compound(2039-77-2) IR Spectrum [m.chemicalbook.com]

- 14. 1-Naphthaldehyde(66-77-3) IR Spectrum [chemicalbook.com]

- 16. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antitumor agents 253. Design, synthesis, and antitumor evaluation of novel 9-substituted phenanthrene-based tylophorine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemicalbook.com [chemicalbook.com]

Technical Guide: Determination of 9-Acetylphenanthrene's Molecular Weight

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 9-Acetylphenanthrene, a key biochemical used in research. It includes precise physicochemical data, a detailed experimental protocol for molecular weight determination via mass spectrometry, and a workflow visualization to support laboratory applications.

Physicochemical Properties of this compound

This compound is a polycyclic aromatic ketone. Accurate knowledge of its molecular weight and other properties is fundamental for quantitative analysis, reaction stoichiometry, and characterization in research and development settings. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O | [1][2][3][4] |

| Average Molecular Weight | 220.27 g/mol | [2][4][5] |

| Monoisotopic Mass | 220.088815 Da | [1][3] |

| CAS Number | 2039-77-2 | [2][3][4][6] |

| Appearance | White needle-like crystals or powder | [4][7] |

| Melting Point | 73-74 °C | [4][7] |

| Topological Polar Surface Area | 17.1 Ų | [1][3] |

Note: Slight variations in molecular weight (from 220.26 to 220.3 g/mol ) are reported across different sources, which can be attributed to rounding and the use of different isotopic mass values in the calculation.[1][2][3][6][8]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for determining the molecular weight of small organic compounds like this compound. It offers high accuracy, sensitivity, and provides the monoisotopic mass, which is crucial for elemental composition analysis.[9][10] The following protocol outlines a general procedure using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique in pharmaceutical and chemical analysis.[11]

Objective: To accurately determine the molecular weight of a this compound sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap)

-

Ionization Source (e.g., Electrospray Ionization - ESI)

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Volatile buffer/additive (e.g., formic acid or ammonium acetate)

-

Syringe filters (0.22 µm)

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Create a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase as the diluent to ensure compatibility.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.[11]

-

-

Liquid Chromatography (LC) Separation:

-

Equip the HPLC with a suitable column (e.g., C18 reversed-phase).

-

Set up a mobile phase gradient. For a non-polar compound like this compound, a typical gradient might run from water with 0.1% formic acid (Mobile Phase A) to acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Inject the prepared sample into the HPLC system. The LC step separates the analyte from impurities and matrix components.[12]

-

-

Ionization:

-

The eluent from the LC column is directed into the mass spectrometer's ion source.

-

For this compound, positive-mode Electrospray Ionization (ESI) is typically effective. ESI is a soft ionization technique that keeps the molecule intact.[9]

-

In positive mode, the molecule will be protonated to form the pseudomolecular ion [M+H]⁺.

-

-

Mass Analysis:

-

Detection and Data Analysis:

-

The detector measures the intensity of ions at each m/z value.

-

The resulting mass spectrum will show a peak corresponding to the protonated molecule. For this compound (monoisotopic mass ≈ 220.09 Da), the primary peak will appear at an m/z of approximately 221.097 ([C₁₆H₁₂O + H]⁺).

-

A smaller "M+1" peak may be observed at m/z 222 due to the natural abundance of the ¹³C isotope.[13]

-

The molecular weight is confirmed by subtracting the mass of the adduct (in this case, a proton) from the measured m/z of the pseudomolecular ion.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of determining the molecular weight of this compound using LC-MS.

Caption: Workflow for molecular weight determination via LC-MS.

References

- 1. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. 9-乙酰基菲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound CAS#: 2039-77-2 [m.chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. youtube.com [youtube.com]

- 11. biocompare.com [biocompare.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Melting Point of 9-Acetylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 9-Acetylphenanthrene, a key physical property for its identification, purity assessment, and handling in a laboratory setting. This document outlines the reported melting point values, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Data: Melting Point of this compound

The melting point of this compound has been reported in various chemical literature and databases. A summary of these findings is presented in the table below for easy comparison. The slight variations in the reported values can be attributed to the purity of the sample and the specific experimental conditions used for determination.

| Reported Melting Point (°C) | Source Type |

| 73-74 | Literature[1][2][3][4][5][6] |

| 74.5 | Chemical Supplier Data[7] |

Experimental Protocols for Melting Point Determination

The determination of a substance's melting point is a fundamental analytical technique in chemistry. Below are detailed methodologies for determining the melting point of this compound using both traditional and modern instrumentation.

2.1. Capillary Method using a Thiele Tube

This classic method utilizes a Thiele tube to ensure uniform heating of the sample.

Materials:

-

This compound sample, finely powdered

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Thiele tube

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or other heat source

-

Rubber band or a small slice of rubber tubing

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Grind the crystalline sample into a fine powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.

-

Continue this process until the packed sample is approximately 2-3 mm high.[3]

-

-

Apparatus Assembly:

-

Attach the capillary tube to the thermometer using a small rubber band. The sample in the capillary tube should be aligned with the bulb of the thermometer.

-

Ensure the rubber band is positioned above the level of the heating oil to prevent it from softening and breaking during heating.

-

Clamp the Thiele tube to a retort stand.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil in the main arm of the tube.

-

-

Melting Point Determination:

-

Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the Thiele tube will allow for the circulation of the oil, ensuring even heating.

-

Initially, a rapid heating rate (a few degrees per minute) can be used to approach the expected melting point.

-

As the temperature nears the expected melting point of 73-74°C, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[3]

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-1°C).

-

2.2. Digital Melting Point Apparatus

Modern digital melting point apparatuses offer a more controlled and often more accurate method for determining melting points.

Materials:

-

This compound sample, finely powdered

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Prepare the sample in a capillary tube as described in the Thiele tube method (Section 2.1, Step 1).

-

-

Apparatus Operation:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set the starting temperature to about 15-20°C below the expected melting point of this compound.[1][6]

-

Set the heating rate (ramp rate). For a preliminary, rapid determination, a higher rate can be used. For an accurate measurement, a rate of 1-2°C per minute is recommended in the vicinity of the melting point.[4]

-

Insert the capillary tube containing the sample into the sample holder of the apparatus.

-

-

Melting Point Determination:

-

Start the heating program.

-

Observe the sample through the magnified viewing window.

-

Record the temperature at the onset of melting (first appearance of liquid).

-

Record the temperature at the completion of melting (all solid has transformed into liquid).

-

Many digital instruments can automatically detect and record the melting range.

-

After the measurement, allow the apparatus to cool down before performing another measurement.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the melting point of this compound.

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Solubility of 9-Acetylphenanthrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 9-acetylphenanthrene, a ketone derivative of the polycyclic aromatic hydrocarbon phenanthrene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₂O | [1][2] |

| Molecular Weight | 220.27 g/mol | [1][2] |

| Melting Point | 73-74 °C | |

| Appearance | White needle-like crystals | [3][4] |

| CAS Number | 2039-77-2 | [1][5] |

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of both the solute and the solvent determines the extent of solubility. This compound is a largely non-polar molecule due to its extensive aromatic hydrocarbon structure. The presence of the acetyl group introduces a slight polarity. Therefore, it is expected to be more soluble in non-polar and moderately polar organic solvents and less soluble in highly polar solvents.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Non-Polar Solvents | ||

| Toluene | High | Similar aromatic and non-polar nature. |

| Hexane | Moderate to High | Non-polar nature aligns with the hydrocarbon backbone. |

| Benzene | High | Similar aromatic and non-polar character. |

| Moderately Polar Solvents | ||

| Acetone | High | The ketone group in acetone can interact with the acetyl group of the solute.[6][7] |

| Ethyl Acetate | Moderate to High | The ester group provides some polarity that can interact with the acetyl group. |

| Chloroform | High | A good solvent for many organic compounds. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Moderate | Often a good solvent for a wide range of organic compounds.[8] |

| Dimethylformamide (DMF) | Moderate | Similar to DMSO in its broad solvency.[8] |

| Polar Protic Solvents | ||

| Ethanol | Low to Moderate | The hydroxyl group can hydrogen bond, but the hydrocarbon chain allows for some interaction.[9] |

| Methanol | Low | More polar than ethanol, leading to lower expected solubility.[9] |

| Water | Very Low/Insoluble | The high polarity and hydrogen-bonding network of water are incompatible with the non-polar phenanthrene backbone. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following protocols outline standard methods for determining the solubility of a solid compound like this compound in an organic solvent.

3.1. Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Experimental Protocol:

-

Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry container. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

3.2. Spectroscopic Method (UV-Vis)

This method is suitable if this compound has a distinct chromophore and does not degrade in the solvent.

Experimental Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Phase Separation: Separate the solid and liquid phases as described in the gravimetric method (step 3).

-

Dilution: Carefully withdraw a small, known volume of the supernatant and dilute it with a known volume of the fresh solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 2039-77-2 [chemicalbook.com]

- 4. This compound CAS#: 2039-77-2 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(phenanthren-9-yl)ethanone (9-Acetylphenanthrene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(phenanthren-9-yl)ethanone, a ketone derivative of the polycyclic aromatic hydrocarbon phenanthrene. Commonly known as 9-Acetylphenanthrene, this compound serves as a valuable intermediate in organic synthesis. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and presents its characteristic spectral data. Furthermore, it explores the broader context of phenanthrene derivatives in drug discovery and their known interactions with key biological signaling pathways, offering insights for researchers in medicinal chemistry and pharmacology.

Chemical and Physical Properties

1-(phenanthren-9-yl)ethanone is a white, needle-like crystalline solid at room temperature.[1] Its core structure consists of a phenanthrene ring system acetylated at the 9-position.

Table 1: Physicochemical Properties of 1-(phenanthren-9-yl)ethanone [2][3][4]

| Property | Value |

| IUPAC Name | 1-(phenanthren-9-yl)ethanone |

| Common Name | This compound |

| CAS Number | 2039-77-2 |

| Molecular Formula | C₁₆H₁₂O |

| Molecular Weight | 220.27 g/mol |

| Melting Point | 73-74 °C |

| Boiling Point | 405.9 ± 14.0 °C (Predicted) |

| Appearance | White needle-like crystals |

| Solubility | Soluble in organic solvents such as ethanol |

Synthesis of 1-(phenanthren-9-yl)ethanone

The primary route for the synthesis of 1-(phenanthren-9-yl)ethanone is through the Grignard reaction, utilizing 9-cyanophenanthrene as the starting material.[1]

Experimental Protocol: Grignard Reaction for 1-(phenanthren-9-yl)ethanone Synthesis

This protocol is adapted from established synthetic methods.

Materials:

-

9-Cyanophenanthrene

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Dry benzene

-

6 N Hydrochloric acid

-

Sodium bicarbonate solution

-

Ethanol

-

Nitrogen gas

-

Calcium chloride drying tubes

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Ice bath

-

Distillation apparatus

-

Claisen flask

Procedure:

-

Grignard Reagent Preparation: In a dry, nitrogen-purged three-necked flask equipped with a stirrer, reflux condenser, and a separatory funnel (both protected by calcium chloride tubes), place magnesium turnings. Add a small amount of anhydrous ether to cover the magnesium. Initiate the reaction by adding a few milliliters of a solution of methyl iodide in anhydrous ether. Once the reaction begins, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

-

Reaction with 9-Cyanophenanthrene: After the formation of the Grignard reagent is complete, add dry benzene to the flask. Arrange the condenser for distillation and remove a portion of the solvent. Return the condenser to the reflux position and add 9-cyanophenanthrene to the reaction mixture. Heat the mixture under reflux with stirring for approximately 3 hours.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath to 0 °C. Slowly add cold 6 N hydrochloric acid from a separatory funnel with continuous stirring. After the addition is complete, reflux the mixture for 6 to 8 hours.

-

Extraction and Purification: After cooling, separate the organic layer. Wash the organic layer with a dilute sodium bicarbonate solution. Remove the solvent by distillation.

-

Final Purification: Transfer the resulting oily residue to a Claisen flask and distill under reduced pressure. The fraction boiling at 190–200 °C at 2.5 mmHg is collected. Recrystallize the distilled product from ethanol to yield pure 1-(phenanthren-9-yl)ethanone as white needles with a melting point of 73–74 °C.

Spectroscopic Data

The structural identity and purity of 1-(phenanthren-9-yl)ethanone are confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for 1-(phenanthren-9-yl)ethanone

| Technique | Data |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| FTIR (KBr) | Characteristic carbonyl (C=O) stretching vibration. |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z 220. Key fragment ions at m/z 205 and 176.[2] |

| Mass Spec (LC-MS) | Precursor ion [M+H]⁺ at m/z 221.0961.[2] |

Applications in Drug Development and Biological Activity

While 1-(phenanthren-9-yl)ethanone is primarily utilized as a chemical intermediate, the broader class of phenanthrene compounds has garnered significant interest in drug discovery due to their diverse pharmacological activities.[5]

Phenanthrene derivatives have been reported to exhibit a range of biological effects, including:

-

Cytotoxicity: Many natural and synthetic phenanthrenes have demonstrated cytotoxic activity against various cancer cell lines.[6]

-

Anti-inflammatory Activity: Certain phenanthrene derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of inflammatory mediators.[7]

-

Antimicrobial and Antiallergic Activities: The phenanthrene scaffold has been identified in compounds with antimicrobial and antiallergic effects.[5]

Signaling Pathway Modulation by Phenanthrene Derivatives

Research into the mechanisms of action of phenanthrene-based compounds has revealed their ability to modulate key cellular signaling pathways. While specific studies on 1-(phenanthren-9-yl)ethanone are limited, related phenanthrene derivatives have been shown to interact with pathways critical in cancer and inflammation, such as the NF-κB and MAPK signaling cascades.[7][8]

For instance, some phenanthrene compounds exert their anti-inflammatory effects by inhibiting the phosphorylation of p38 and JNK MAP kinases, as well as the inhibitory kappa B-α (IκBα), which in turn suppresses the activation of the NF-κB pathway.[7]

// Nodes LPS [label="LPS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(p38, JNK)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; p38_JNK [label="p-p38/JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; p_IkBa [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_active [label="Active NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS_expression [label="iNOS Expression", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; NO_production [label="NO Production", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Phenanthrene [label="Phenanthrene\nDerivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> MAPK_pathway; TLR4 -> IKK; MAPK_pathway -> p38_JNK; IKK -> p_IkBa; IkBa -> p_IkBa [style=invis]; p_IkBa -> IkBa [label="degradation", style=dashed, arrowhead=none]; {rank=same; IkBa; NFkB;} IkBa -> NFkB [label="inhibits", arrowhead=tee]; p_IkBa -> NFkB [style=invis]; NFkB -> NFkB_active [label="activation"]; NFkB_active -> nucleus [label="translocation"]; nucleus -> iNOS_expression [label="induces"]; iNOS_expression -> NO_production; Phenanthrene -> MAPK_pathway [arrowhead=tee, color="#EA4335", style=bold]; Phenanthrene -> IKK [arrowhead=tee, color="#EA4335", style=bold]; }

Figure 1: Generalized anti-inflammatory signaling pathway modulated by phenanthrene derivatives.

The diagram above illustrates a simplified model of how certain phenanthrene compounds may exert their anti-inflammatory effects. By inhibiting upstream kinases in the MAPK and NF-κB pathways, they can prevent the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes like iNOS, leading to reduced nitric oxide (NO) production. This makes the phenanthrene scaffold a promising starting point for the development of novel anti-inflammatory agents.

Conclusion

1-(phenanthren-9-yl)ethanone is a well-characterized compound with established synthetic routes and a clear spectroscopic profile. While its direct biological applications are not extensively documented, the broader family of phenanthrene derivatives demonstrates significant potential in drug discovery, particularly in the areas of oncology and inflammatory diseases. The structural backbone of 1-(phenanthren-9-yl)ethanone presents a valuable platform for the design and synthesis of novel therapeutic agents. Further investigation into the biological activities of this specific compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways. | Semantic Scholar [semanticscholar.org]

Synthesis of 9-Acetylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 9-acetylphenanthrene from phenanthrene, a key intermediate in the development of various pharmacologically active molecules. This document provides a comparative analysis of the common synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon, can be functionalized at several positions, leading to a variety of isomers with distinct physical and biological properties. The introduction of an acetyl group is a common and crucial transformation. Among the possible isomers, this compound is a frequently sought-after derivative. This guide will focus on the two most prevalent methods for its synthesis: the direct Friedel-Crafts acylation of phenanthrene and a more regioselective synthesis commencing from 9-cyanophenanthrene.

Route 1: Friedel-Crafts Acylation of Phenanthrene

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[1] In the case of phenanthrene, this reaction typically yields a mixture of positional isomers, including the 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes.[2][3] The distribution of these isomers is highly dependent on the reaction conditions, particularly the choice of solvent.[1][2] While this method offers a direct approach, the separation of the desired 9-isomer from the product mixture can be challenging.[3]

Data Presentation: Isomer Distribution in Friedel-Crafts Acetylation

The regioselectivity of the Friedel-Crafts acetylation of phenanthrene is significantly influenced by the solvent. The following table summarizes the product distribution in various solvents, highlighting the conditions that favor the formation of this compound.

| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | This compound (%) |

| Ethylene Dichloride | 2 | 4 | - | - | 54 |

| Nitrobenzene | - | 27 | 65 | - | - |

| Nitromethane | - | - | 64 | - | - |

| Benzene | - | - | 47 | - | - |

| Carbon Disulphide | - | - | 39-50 | 8 | - |

| Chloroform | 18 | - | 37 | 0.5 | 37 |

Data compiled from multiple sources.[1][2] Note: Dashes indicate that the value was not reported in the cited sources.

As the data indicates, ethylene dichloride is the solvent of choice for maximizing the yield of the 9-isomer.[2]

Experimental Protocol: Friedel-Crafts Acetylation

This protocol is a general procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

Phenanthrene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Ethylene Dichloride (or other chosen solvent)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous AlCl₃ in the chosen anhydrous solvent.

-

Addition of Reactants: To the cooled suspension (ice bath), add phenanthrene.

-

Acylation: Slowly add acetyl chloride (1 to 1.5 equivalents) to the stirred mixture while maintaining the low temperature.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

-

Workup: Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[3]

-

Purification: Combine the organic layers, wash with water and brine, and then dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate). Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to isolate the this compound.[3]

Reaction Pathway: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of phenanthrene.

Route 2: Synthesis from 9-Cyanophenanthrene

An alternative and more regioselective route to this compound involves the reaction of a Grignard reagent with 9-cyanophenanthrene.[4][5][6] This method avoids the formation of a complex mixture of isomers, simplifying the purification process. The starting material, 9-cyanophenanthrene, can be prepared from 9-bromophenanthrene.[7]

Experimental Protocol: Grignard Reaction with 9-Cyanophenanthrene

This procedure is adapted from established literature methods.[4]

Materials:

-

Magnesium turnings

-

Anhydrous ether

-

Methyl iodide

-

9-Cyanophenanthrene

-

Dry benzene

-

6 N Hydrochloric acid

-

Dilute sodium bicarbonate solution

-

Ethanol for recrystallization

Procedure:

-

Grignard Reagent Preparation: In a dry three-necked flask equipped with a stirrer, condenser, and dropping funnel under a nitrogen atmosphere, place magnesium turnings. Cover the magnesium with anhydrous ether and add a small amount of a solution of methyl iodide in anhydrous ether to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution slowly.[4]

-

Reaction with 9-Cyanophenanthrene: After the Grignard reagent formation is complete, add dry benzene and distill off some of the ether. Add 9-cyanophenanthrene to the reaction mixture and reflux for 3 hours.[4]

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add cold 6 N hydrochloric acid with stirring. Reflux the mixture for 6 to 8 hours.[4]

-

Workup and Purification: After cooling, separate the organic layer and wash it with a dilute sodium bicarbonate solution. Distill off the solvent. The oily residue is then distilled under reduced pressure. The fraction collected at 190–200°C/2.5 mm Hg is this compound.[4] The product can be further purified by recrystallization from ethanol to yield white needle-like crystals with a melting point of 73–74°C.[4] A yield of 52–59% after recrystallization has been reported.[4]

Experimental Workflow: Synthesis via Grignard Reaction

Caption: Workflow for this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The Friedel-Crafts acylation of phenanthrene offers a direct, one-step method, with the use of ethylene dichloride as a solvent favoring the formation of the desired 9-isomer. However, this method necessitates careful purification to separate the target compound from other positional isomers. In contrast, the Grignard reaction with 9-cyanophenanthrene provides a more regioselective pathway, leading to a cleaner product and potentially simplifying the purification process, albeit requiring a multi-step sequence. The choice of synthetic route will depend on the specific requirements of the researcher, including the availability of starting materials, desired purity, and scalability of the reaction. This guide provides the necessary technical details to assist in making an informed decision and executing the synthesis successfully.

References

- 1. benchchem.com [benchchem.com]

- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Preparation of this compound - Chempedia - LookChem [lookchem.com]

- 5. This compound CAS#: 2039-77-2 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Grignard Reaction for the Synthesis of 9-Acetylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Grignard reaction for the synthesis of 9-acetylphenanthrene, a valuable intermediate in organic synthesis. This document details two primary synthetic routes, outlines complete experimental protocols, and presents key quantitative and spectroscopic data.

Introduction

This compound is a ketone derivative of phenanthrene, a polycyclic aromatic hydrocarbon. Its synthesis is of interest to researchers in medicinal chemistry and materials science due to the utility of the phenanthrene scaffold in the development of novel therapeutic agents and functional materials. The Grignard reaction, a powerful tool for carbon-carbon bond formation, offers a reliable method for the preparation of this compound. This guide will explore two main strategies: the reaction of a methyl Grignard reagent with 9-cyanophenanthrene and the reaction of a phenanthrenyl Grignard reagent with an acetylating agent.

Synthetic Pathways

There are two principal Grignard-based approaches for the synthesis of this compound.

Route A: From 9-Cyanophenanthrene

This route involves the reaction of methylmagnesium iodide with 9-cyanophenanthrene. The Grignard reagent adds to the nitrile carbon, forming an imine intermediate which is subsequently hydrolyzed to yield the desired ketone.

Route B: From 9-Bromophenanthrene

In this alternative pathway, 9-bromophenanthrene is first converted into its corresponding Grignard reagent, 9-phenanthrenylmagnesium bromide. This organometallic intermediate then reacts with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, to produce this compound.

Reaction Mechanisms

The underlying mechanism for both synthetic routes is the nucleophilic addition of the Grignard reagent to a polarized multiple bond.

Mechanism for Route A: Reaction of Methylmagnesium Iodide with 9-Cyanophenanthrene

Caption: Reaction mechanism of this compound synthesis from 9-cyanophenanthrene.

Mechanism for Route B: Reaction of 9-Phenanthrenylmagnesium Bromide with Acetyl Chloride

Caption: Reaction mechanism of this compound synthesis from 9-bromophenanthrene.

Experimental Protocols

Synthesis of this compound from 9-Cyanophenanthrene

This protocol is adapted from established literature procedures.

Materials:

-

Magnesium turnings: 146 g (6 gram atoms)

-

Anhydrous ether: 200 mL

-

Methyl iodide: 852 g (6 moles) in 1 L of anhydrous ether

-

Dry benzene: 4 L

-

9-Cyanophenanthrene: 609 g (3 moles)

-

6 N Hydrochloric acid: 3 L

-

Dilute sodium bicarbonate solution

-

Ethanol

Procedure:

-

Grignard Reagent Preparation: In a dry 12-L three-necked flask equipped with a stirrer, nitrogen inlet, condenser, and dropping funnel, add magnesium turnings. Displace the air with nitrogen. Add anhydrous ether to cover the magnesium. Add a small amount of the methyl iodide solution to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution slowly.

-

Solvent Exchange: After the formation of the Grignard reagent is complete, add dry benzene. Distill off approximately 1.2 L of the solvent.

-

Reaction with 9-Cyanophenanthrene: Add 9-cyanophenanthrene to the reaction mixture and reflux for 3 hours with stirring.

-

Hydrolysis: Cool the mixture to 0°C in an ice bath and slowly add cold 6 N hydrochloric acid. Reflux the mixture for 6 to 8 hours.

-

Work-up and Purification: After cooling, separate the organic layer and wash it with dilute sodium bicarbonate solution. Distill off the solvent. The oily residue is then distilled under reduced pressure, collecting the fraction at 190–200°C/2.5 mm Hg.[1]

-

Recrystallization: Recrystallize the distilled product from ethanol to yield pure this compound.[1]

Expected Yield: 52–59%[1]

Synthesis of this compound from 9-Bromophenanthrene (General Procedure)

This is a generalized protocol as a specific detailed procedure was not found in the initial search.

Materials:

-

9-Bromophenanthrene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Acetyl chloride or acetic anhydride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small amount of anhydrous ether or THF and a crystal of iodine to initiate the reaction. Slowly add a solution of 9-bromophenanthrene in the anhydrous solvent to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Coupling Reaction: Once the Grignard reagent has formed, cool the solution in an ice bath. Slowly add a solution of acetyl chloride or acetic anhydride in the anhydrous solvent to the Grignard reagent.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with a suitable organic solvent such as diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.

Experimental Workflow

The following diagram illustrates the general workflow for the Grignard synthesis of this compound.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 9-Acetylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of phenanthrene to produce 9-acetylphenanthrene, a significant isomer with applications in organic synthesis. The guide will delve into the reaction mechanism, regioselectivity, detailed experimental protocols, and characterization of the target compound.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of phenanthrene proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride, CH₃COCl) to form a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is then attacked by the π-electrons of the phenanthrene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. Subsequent deprotonation of the arenium ion by a weak base, typically AlCl₄⁻, regenerates the aromaticity of the ring and yields the acetylphenanthrene product.

A critical aspect of the Friedel-Crafts acylation of polycyclic aromatic hydrocarbons like phenanthrene is the regioselectivity of the reaction. Phenanthrene has five non-equivalent positions for substitution, leading to the potential formation of a mixture of isomers: 1-, 2-, 3-, 4-, and this compound.[1] The distribution of these isomers is highly dependent on the reaction conditions, particularly the choice of solvent.[2][3]

The reaction is known to be reversible, with the this compound isomer being the kinetically favored product, while the 2- and 3-acetylphenanthrene isomers are the thermodynamically more stable products.[3] Therefore, to selectively synthesize this compound, reaction conditions that favor kinetic control are employed, such as lower temperatures and specific solvents.

Data Presentation

Quantitative Data on Isomer Distribution

The solvent plays a crucial role in determining the regioselectivity of the Friedel-Crafts acetylation of phenanthrene. The following table summarizes the product distribution in various solvents.

| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | This compound (%) |

| Ethylene Dichloride | 2 | 4 | - | - | 54 |

| Nitrobenzene | - | 27 | 65 | - | - |

| Nitromethane | - | - | 64 | - | - |

| Benzene | - | - | 47 | - | - |

| Carbon Disulfide | - | - | 39-50 | 8 | - |

| Chloroform | 18 | - | 37 | 0.5 | 37 |

Data extracted from J. Chem. Soc. C, 1967, 2619-2624.[1][2]

As evidenced by the data, ethylene dichloride is the solvent of choice for maximizing the yield of the desired this compound isomer.[2]

Physical and Spectroscopic Data of this compound

| Property | Value |

| Chemical Formula | C₁₆H₁₂O |

| Molecular Weight | 220.27 g/mol |

| Appearance | White needle-like crystals[4] |

| Melting Point | 73-74 °C |

| CAS Number | 2039-77-2[5] |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃) | Spectral data available, detailed assignments pending definitive source. |

| ¹³C NMR (CDCl₃) | Spectral data available, detailed assignments pending definitive source. |

| IR (KBr) | Major peaks indicative of an aromatic ketone. |

| Mass Spectrometry (EI) | m/z 220 (M⁺), 205, 176.[6] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, optimized for the formation of the 9-isomer, followed by a general purification procedure.

Synthesis of this compound

This protocol is adapted from established Friedel-Crafts acylation procedures.

Materials:

-

Phenanthrene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous ethylene dichloride (ClCH₂CH₂Cl)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous ethylene dichloride.

-

Addition of Reactants: To the stirred suspension, add phenanthrene (1 equivalent) dissolved in anhydrous ethylene dichloride. Cool the mixture to 0-5 °C using an ice bath.

-

Acylation: Slowly add acetyl chloride (1 to 1.2 equivalents) dropwise from the dropping funnel to the cooled and stirred reaction mixture. Maintain the temperature between 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by slowly pouring the cold reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

-

Purification of this compound

The crude product is a mixture of acetylphenanthrene isomers. This compound can be isolated and purified by either column chromatography or recrystallization.

Recrystallization:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the crude product at an elevated temperature but have low solubility for the desired this compound isomer at lower temperatures. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, may be effective.

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals. The purity can be assessed by melting point determination and spectroscopic analysis.

-

Column Chromatography:

-

Stationary Phase: Silica gel is a common stationary phase for the separation of these isomers.

-

Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a ratio that provides good separation on TLC, should be used.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the this compound.

-

Combine the pure fractions and remove the solvent to yield the purified product.

-

Mandatory Visualizations

Caption: Mechanism of the Friedel-Crafts Acylation of Phenanthrene.

Caption: Experimental Workflow for this compound Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 9-Acetylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 9-Acetylphenanthrene (CAS No: 2039-77-2), a pivotal molecule in synthetic and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Core Spectroscopic Data

The spectroscopic data presented below has been aggregated from various spectral databases. While efforts have been made to provide comprehensive data, access to full spectral assignments may require consultation of specialized databases such as SpectraBase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR) Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Description |

| ~8.71 | Aromatic Proton |

| ~8.65 | Aromatic Proton |

| ~8.60 | Aromatic Proton |

| ~8.13 | Aromatic Proton |

| ~7.88 | Aromatic Proton |

| ~7.69 | Aromatic Proton |

| ~7.64 | Aromatic Proton |

| ~7.59 | Aromatic Proton |

| ~2.77 | Methyl Protons (-COCH₃) |

Note: The assignments for the aromatic protons are complex due to overlapping signals and spin-spin coupling. Definitive assignments often require advanced 2D NMR techniques.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Detailed quantitative ¹³C NMR data with peak assignments for this compound is available in spectral databases such as SpectraBase.[1] Generally, for aromatic ketones, the carbonyl carbon (C=O) signal appears significantly downfield (typically in the 190-220 ppm range), while the aromatic carbons resonate in the 120-150 ppm region. The methyl carbon of the acetyl group will appear at a much higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3050 | Aromatic C-H Stretch |

| ~1685 | C=O Stretch (Aryl Ketone) |

| ~1600, ~1450, ~1430 | Aromatic C=C Ring Stretch |

| ~1270 | C-CO-C Stretch and Bend |

| ~890, ~740 | Aromatic C-H Out-of-Plane Bending |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Putative Fragment |

| 220 | 62.0 | [M]⁺ (Molecular Ion) |

| 205 | 100.0 | [M-CH₃]⁺ |

| 176 | 53.4 | [M-CO-CH₃]⁺ or [C₁₄H₈]⁺ |

| 151 | 16.2 | [C₁₂H₇]⁺ |

| 178 | 14.6 | [C₁₄H₁₀]⁺ (Phenanthrene) |

Data obtained from GC-MS analysis with Electron Ionization (EI).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation

-

Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR, a more concentrated solution (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method)

-

Grinding: 1-2 mg of this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pressing: The mixture is transferred to a pellet press and subjected to high pressure (several tons) to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

Mass Spectrometry

Sample Introduction and Ionization (GC-MS with EI)

-